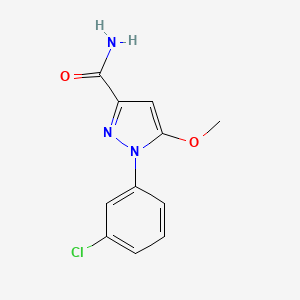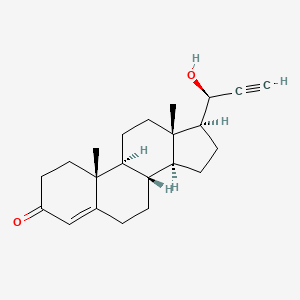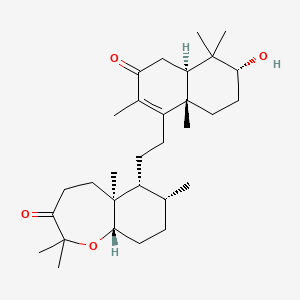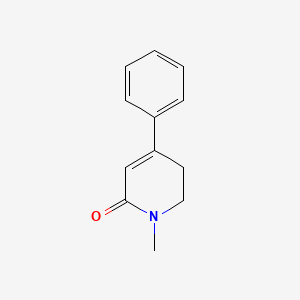
2,2',3,3',6-Pentaclorobifenilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,2',3,3',6-Pentachlorobiphenyl and related chlorinated biphenyls involves complex chemical processes. Bergman and Wachtmeister (1977) described the preparation of 14C-labelled biphenyls, including 2,2',3,3',6-pentachlorobiphenyl, through a series of steps starting from aniline hydrogen sulfate. This involved acetylation, chlorination, and deacetylation followed by coupling to benzene or appropriate chlorobenzene to give the desired chlorinated biphenyls (Bergman & Wachtmeister, 1977).
Molecular Structure Analysis
The molecular structure of 2,2',3,3',6-Pentachlorobiphenyl is characterized by the presence of chlorine atoms at specific positions on the biphenyl structure, which significantly affects its physical and chemical properties. The detailed analysis of similar compounds reveals that the arrangement of chlorine atoms and the overall geometry of the molecule play crucial roles in determining its behavior and reactivity. For instance, Kumar et al. (2016) synthesized and characterized a related chlorinated compound, highlighting the importance of structural characterization in understanding the properties of such molecules (Kumar et al., 2016).
Chemical Reactions and Properties
PCBs, including 2,2',3,3',6-Pentachlorobiphenyl, undergo various chemical reactions that affect their environmental persistence and biological impacts. Gorbunova et al. (2020) investigated the reactivity of tetra- and pentachlorobiphenyls with alkali in 2-aminoethanol medium, revealing differences in reactivity and conversion to hydroxy derivatives through nucleophilic substitution (Gorbunova et al., 2020).
Physical Properties Analysis
The physical properties of 2,2',3,3',6-Pentachlorobiphenyl, such as solubility, melting point, and vapor pressure, are influenced by its molecular structure. The presence of multiple chlorine atoms makes it less volatile and less soluble in water compared to less chlorinated biphenyls. These properties affect its distribution in the environment and bioaccumulation potential.
Chemical Properties Analysis
The chemical stability of 2,2',3,3',6-Pentachlorobiphenyl, like other PCBs, contributes to its persistence in the environment. Its reactivity, particularly in the presence of other chemicals or under certain environmental conditions, can lead to the formation of more toxic or reactive compounds. Studies on the metabolic enhancement of PCBs, such as the work by Goto et al. (2018), provide insight into the complex interactions and transformations that these compounds can undergo (Goto et al., 2018).
Aplicaciones Científicas De Investigación
Análisis Integral de las Aplicaciones del 2,2',3,3',6-Pentaclorobifenilo
El this compound (PCB 95) es un bifenilo policlorado con varias aplicaciones únicas en la investigación científica. A continuación, se presenta un análisis detallado de seis aplicaciones distintas, cada una dentro de su propio campo de estudio.
Estudios de Neurotoxicidad: El PCB 95 se utiliza en la investigación de neurotoxicidad debido a su capacidad de ser metabolizado en metabolitos neurotóxicos por las enzimas del citocromo P450. Se han realizado estudios con modelos de ratones transgénicos para comprender la disposición del PCB 95 y sus efectos en los resultados neurotóxicos . Estos estudios son cruciales para comprender el impacto de los contaminantes ambientales en la salud neurológica.
Investigación sobre la Disposición Enantioselectiva: El compuesto presenta quiralidad axial, existiendo como dos isómeros rotacionales, o atrópisomeros. Se han realizado investigaciones para revelar diferencias en la disposición atróposelectiva del PCB 95 en diferentes tipos de ratones, lo que ayuda a caracterizar el papel del metabolismo del PCB en la neurotoxicidad . Esta investigación es significativa para la toxicología y la farmacología, especialmente en el desarrollo de fármacos enantioselectivos.
Análisis de Contaminantes Ambientales: El PCB 95 es un constituyente de las mezclas técnicas de PCB y se ha detectado en tejido cerebral humano post mortem. Su presencia en el medio ambiente y su potencial de bioacumulación lo convierten en un tema importante para los estudios ambientales. La investigación en este campo se centra en el seguimiento y análisis del PCB 95 como contaminante ambiental y sus implicaciones para la vida silvestre y la salud humana .
Quiralidad y Biotransformación: La quiralidad del PCB 95 es de interés en estudios sobre biotransformación atróposelectiva y cómo altera los procesos biológicos. Determinar la estructura absoluta de los atrópisomeros del PCB, como el PCB 95, puede avanzar en la interpretación de la biomonitorización ambiental y humana, así como en los estudios toxicológicos .
Monitoreo de Subproductos Industriales: El PCB 95 continúa produciéndose como un subproducto de los procesos industriales, como la producción de pigmentos para pintura y caucho de silicona. La investigación en esta área involucra el monitoreo de estos subproductos para evaluar las exposiciones actuales al PCB ambiental y ocupacional .
Toxicología del Desarrollo: Dada su implicación en la neurotoxicidad del desarrollo, el PCB 95 se utiliza en estudios para comprender su impacto durante las etapas de desarrollo. La investigación que involucra larvas de pez cebra, por ejemplo, se ha realizado para investigar los efectos de toxicidad enantioselectiva del PCB 95, proporcionando información sobre los riesgos de desarrollo asociados con la exposición al PCB .
Mecanismo De Acción
Target of Action
2,2’,3,3’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by regulating the circadian clock . This regulation is achieved through the inhibition of the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
It is known that the compound’s interaction with the circadian clock can have downstream effects on various biological processes regulated by the circadian rhythm .
Pharmacokinetics
Pcbs are known to be highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain . The water solubility of 2,2’,3,3’,6-Pentachlorobiphenyl is 47.02ug/L at 20 ºC , indicating that it has low bioavailability in aqueous environments.
Result of Action
It is known that pcbs can cause harmful health effects due to their bioaccumulative properties . For example, PCBs have been found to act as a developmental neurotoxicant (DNT), targeting the developing brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,6-Pentachlorobiphenyl. The compound’s chiral nature can also lead to enantioselective toxic effects . This means that the two enantiomers of the compound may have different toxic effects, which can be influenced by environmental factors such as temperature and pH .
Propiedades
IUPAC Name |
1,2,4-trichloro-3-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-5-9(15)12(17)10(7)6-2-1-3-8(14)11(6)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUJLANSDKRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073536 | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52663-60-2 | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIF9S75RZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 2,2',3,3',6-Pentachlorobiphenyl (PCB 84)?
A1: 2,2',3,3',6-Pentachlorobiphenyl (PCB 84) is a polychlorinated biphenyl congener. Its molecular structure consists of two benzene rings connected by a single C-C bond, with five chlorine atoms substituted at the 2,2',3,3', and 6 positions. The dihedral angle between the two benzene rings in PCB 84 is 81.5° []. This non-planar structure is characteristic of polychlorinated biphenyls and influences their interactions with biological systems.
Q2: Has the absolute configuration of PCB 84 atropisomers been determined?
A2: While one study mentions the "absolute configuration of 2,2′,3,3′,6-pentachlorinatedbiphenyl (PCB 84) atropisomers" [], the abstract does not provide specific details. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. Further research is needed to understand the specific configurations and potential implications for PCB 84 activity and toxicity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



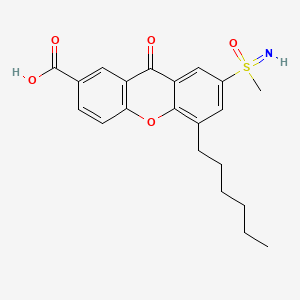
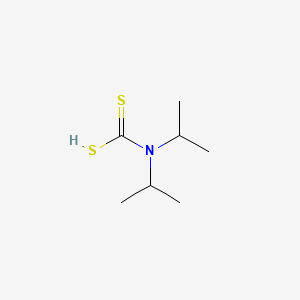

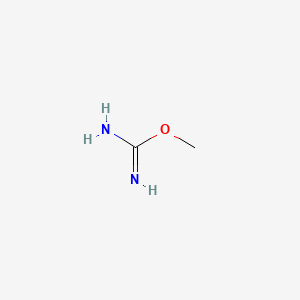
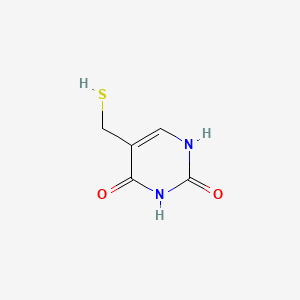
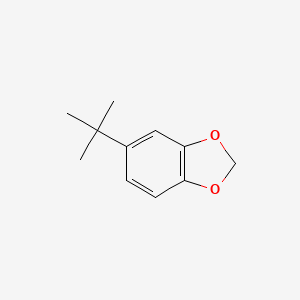

![N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1216879.png)
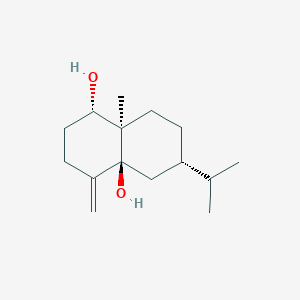
![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)
